molecular formula C17H17BrN2O5 B14776720 Thalidomide-O-C4-Br

Thalidomide-O-C4-Br

Cat. No.: B14776720
M. Wt: 409.2 g/mol
InChI Key: SJSUIXYDCPBKRJ-UHFFFAOYSA-N
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Description

Thalidomide-O-C4-Br is a specialized conjugate that serves as a fundamental building block for the synthesis of PROTACs (Proteolysis-Targeting Chimeras), a cutting-edge technology in targeted protein degradation . The compound features a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a reactive bromo (Br) group via a C4 linker . This design allows researchers to conveniently conjugate the E3 ligase-recruiting moiety to a ligand for a protein of interest through straightforward chemical reactions, facilitating the creation of heterobifunctional molecules that can induce the degradation of specific disease-causing proteins . With a molecular formula of C17H17BrN2O5 and a molecular weight of 409.24 g/mol, it is supplied with a high purity of =95% . For optimal stability, this product should be stored under refrigerated conditions . This compound is intended for research applications only and is not approved for clinical or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17BrN2O5

Molecular Weight

409.2 g/mol

IUPAC Name

4-(4-bromobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H17BrN2O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9H2,(H,19,21,22)

InChI Key

SJSUIXYDCPBKRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCBr

Origin of Product

United States

Fundamental Principles of Targeted Protein Degradation Modalities

Conceptual Framework of Molecular Glue Degraders

Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. medchemexpress.cn The glue molecule essentially refashions the surface of the E3 ligase, creating a new binding interface for the "neosubstrate" (the target protein). nih.gov This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation.

The discovery of thalidomide's mechanism of action was a seminal moment in this field. It was found that thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as molecular glues by binding to the E3 ligase Cereblon (CRBN). nih.gov This binding event alters CRBN's substrate specificity, causing it to recruit and ubiquitinate various "neosubstrates," such as the transcription factors IKZF1 and IKZF3. nih.govresearchgate.net

Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase together. researchgate.net They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. By simultaneously binding to both the target protein and the E3 ligase, PROTACs form a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov This polyubiquitination marks the target protein for degradation by the proteasome.

Thalidomide and its derivatives are frequently used as the E3 ligase-recruiting ligand in PROTAC design, owing to their well-characterized interaction with CRBN. nih.gov Chemical intermediates like Thalidomide-O-C4-Br are instrumental in the synthesis of these complex molecules, providing a thalidomide-based core that can be readily linked to a target-protein-binding ligand. The bromo-functionalized four-carbon linker in this compound offers a reactive site for conjugation, enabling the modular construction of novel PROTACs.

The Ubiquitin-Proteasome System in Modulating Protein Homeostasis

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis and regulating a vast array of cellular processes. rsc.org The process of protein degradation via the UPS involves a series of enzymatic steps. Initially, ubiquitin is activated by a ubiquitin-activating enzyme (E1) in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein. rsc.org The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a signal for the proteasome to recognize and degrade the tagged protein.

Targeted protein degradation technologies, such as molecular glues and PROTACs, effectively hijack the UPS to achieve the selective degradation of disease-relevant proteins.

Cereblon (CRBN) as a Canonical E3 Ubiquitin Ligase in Degradation Technologies

Cereblon (CRBN) is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.govrsc.org The discovery of CRBN as the direct target of thalidomide was a significant breakthrough in understanding the drug's mechanism of action and propelled the development of CRBN-based protein degraders. nih.gov

Thalidomide and its analogs bind to a specific pocket in CRBN, altering its surface and, consequently, its substrate recognition properties. nih.gov This has made CRBN a popular choice for recruitment by PROTACs. The modular nature of PROTACs allows for the combination of a CRBN-binding moiety, derived from compounds like this compound, with a wide variety of ligands for different target proteins.

Below is a data table summarizing the key components of the targeted protein degradation technologies discussed:

FeatureMolecular Glue DegradersProteolysis-Targeting Chimeras (PROTACs)
Mechanism Induces novel protein-protein interactionForms a ternary complex between target and E3 ligase
Structure Monovalent small moleculeHeterobifunctional molecule with two ligands and a linker
Example Thalidomide, Lenalidomide, PomalidomidePROTACs utilizing this compound as an intermediate
E3 Ligase Primarily Cereblon (CRBN)Various, including CRBN, VHL, MDM2, and cIAP

The following table provides a structural overview of this compound:

Compound NameChemical FormulaMolecular WeightKey Structural FeaturesRole in TPD
This compoundC17H17BrN2O5425.23 g/mol Thalidomide core, Oxygen-linked C4 alkyl chain, Terminal bromine atomIntermediate for PROTAC synthesis

Historical and Mechanistic Foundations: Thalidomide and Cereblon

Identification of Cereblon (CRBN) as the Direct Molecular Target of Thalidomide (B1683933)

The understanding of thalidomide's pleiotropic effects, including its notorious teratogenicity and its therapeutic benefits in treating conditions like multiple myeloma, remained elusive for decades. A pivotal breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide. rsc.orgnih.govnih.govnih.gov This discovery was the culmination of efforts to elucidate the drug's mechanism of action and provided a molecular basis for its diverse biological activities.

Researchers utilized affinity chromatography techniques to isolate thalidomide-binding proteins from cell extracts. nih.govnih.govniph.go.jp This approach led to the identification of CRBN, a protein that was found to directly interact with thalidomide. nih.govnih.gov CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4), which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Regulator of Cullins-1 (ROC1, also known as RBX1). rsc.orgnih.govnih.govnih.gov This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

Subsequent studies confirmed that the binding of thalidomide to CRBN is responsible for both its therapeutic efficacy and its devastating teratogenic effects. rsc.orgnih.gov For instance, it was demonstrated that CRBN is essential for the anti-myeloma activities of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide. nih.govnih.govresearchgate.net Conversely, the interaction between thalidomide and CRBN was also shown to be the initiating event in the developmental defects observed in zebrafish and chick embryos, providing a direct link to its teratogenicity. rsc.orgnih.govresearchgate.net

The identification of CRBN as the direct target of thalidomide was a landmark discovery that not only unraveled a long-standing medical mystery but also opened up new avenues for drug development. rsc.orgresearchgate.net It laid the foundation for the rational design of novel therapeutic agents that could harness the protein degradation machinery for therapeutic purposes, a field that has since seen significant advancements.

Molecular Mechanisms Governing Thalidomide-Induced CRL4CRBN E3 Ligase Activity

The binding of thalidomide to CRBN does not simply inhibit the E3 ligase complex; rather, it modulates its activity in a profound and specific manner. Thalidomide and its derivatives act as "molecular glues," effectively altering the substrate specificity of the CRL4CRBN complex. rsc.orgcell.commedchemexpress.com This modulation of E3 ligase activity is central to the drug's pharmacological effects and can be broadly categorized into two main mechanisms: the modulation of endogenous substrate binding and the recruitment of neosubstrates for degradation.

The most striking consequence of thalidomide binding to CRBN is the induction of a novel protein-protein interaction surface on the E3 ligase complex. This newly formed surface enables the recognition and binding of proteins that are not normally targeted by CRL4CRBN for degradation. rsc.orgresearchgate.net These newly recruited proteins are termed "neosubstrates."

Once a neosubstrate is brought into proximity with the E3 ligase complex through the molecular glue action of thalidomide, it is polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the neosubstrate. This targeted protein degradation is the key mechanism underlying many of thalidomide's clinical effects.

A prime example of this mechanism is the degradation of the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3. nih.govnih.govbroadinstitute.org In multiple myeloma, the degradation of these transcription factors is a key event leading to the anti-proliferative and immunomodulatory effects of lenalidomide and pomalidomide. rsc.org Conversely, the degradation of other neosubstrates, such as SALL4, has been implicated in the teratogenic effects of thalidomide. nih.govmedchemexpress.com

The specific set of neosubstrates recruited for degradation can vary depending on the specific immunomodulatory drug (IMiD) used, highlighting the potential for developing next-generation degraders with tailored substrate specificity.

Table 1: Key Neosubstrates of Thalidomide and its Analogs

DrugNeosubstrate(s)Associated Effect(s)
ThalidomideSALL4Teratogenicity
LenalidomideIKZF1, IKZF3Anti-myeloma activity, Immunomodulation
PomalidomideIKZF1, IKZF3Anti-myeloma activity, Immunomodulation
CC-885GSPT1Anti-leukemic activity

Enantiomeric Considerations in Thalidomide-CRBN Interactions

Thalidomide is a chiral molecule, existing as two distinct enantiomers, (R)-thalidomide and (S)-thalidomide, which are mirror images of each other. It was initially believed that the (R)-enantiomer was responsible for the sedative effects, while the (S)-enantiomer was responsible for the teratogenic effects. However, the two enantiomers rapidly interconvert under physiological conditions, making it difficult to administer a single, stable enantiomer.

Structural and biochemical studies have provided insights into the stereospecific interactions between the thalidomide enantiomers and CRBN. researchgate.net Both the (R) and (S) enantiomers bind to a specific pocket within the thalidomide-binding domain of CRBN, often referred to as the "tri-Trp pocket." researchgate.net However, the binding affinities and the resulting conformations of the CRBN-drug complex can differ between the two enantiomers.

Studies have shown that the (S)-enantiomer exhibits a stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net This difference in binding affinity is thought to contribute to the more potent teratogenic effects observed with the (S)-enantiomer. researchgate.net The crystal structures of CRBN in complex with each enantiomer have revealed subtle differences in the way they are accommodated within the binding pocket, which in turn can influence the recruitment of neosubstrates. researchgate.net

Despite these differences, the rapid in vivo racemization of thalidomide means that both enantiomers are present and can interact with CRBN. This has significant implications for drug design, as efforts to develop non-teratogenic thalidomide analogs must account for the stereochemistry of the molecule and its dynamic nature in a biological system.

Molecular and Cellular Mechanisms of Thalidomide O C4 Br As an E3 Ligase Ligand

Specificity of Thalidomide (B1683933) Moiety in Cereblon Engagement

The interaction between the thalidomide moiety and Cereblon (CRBN), the substrate receptor of the Cullin-RING Ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex, is highly specific and structurally well-defined. rsc.orgnih.gov The thalidomide molecule is composed of a glutarimide (B196013) ring and a phthalimide (B116566) ring. rsc.org The glutarimide ring is essential for binding and inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This pocket is characterized by three key tryptophan residues (a "tri-Trp pocket"), which form critical interactions with the ligand. researchgate.netresearchgate.net

Structural studies have revealed that the binding is enantioselective, with the (S)-enantiomer of thalidomide exhibiting an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. researchgate.net While the glutarimide ring is buried within the CRBN pocket, the phthalimide portion remains exposed to the solvent. nih.gov This solvent-exposed surface is crucial as it modifies the molecular surface of CRBN, creating a novel interface for the recruitment of "neosubstrates"—proteins that are not the natural targets of CRBN. rsc.orgnih.gov The specific chemical features of this exposed ring dictate which neosubstrates are recruited, leading to the differential effects observed between thalidomide and its various derivatives, such as lenalidomide (B1683929) and pomalidomide. nih.gov

The binding affinity of thalidomide and its close analogs to CRBN has been quantified, with dissociation constants (Kd) typically in the nanomolar range, confirming a high-affinity interaction. This strong and specific engagement is the foundational step for the subsequent recruitment of a target protein and its degradation.

LigandTargetBinding Affinity (Kd)Reference
ThalidomideCRBN~250 nM nih.gov
LenalidomideCRBN~178 nM nih.gov
PomalidomideCRBN~157 nM nih.gov

Kinetics and Thermodynamics of Ternary Complex Formation (CRBN-Thalidomide-O-C4-Br-POI)

The primary function of the Thalidomide-O-C4-Br ligand within a PROTAC is to act as a "molecular glue," inducing the formation of a stable ternary complex consisting of the CRL4CRBN ligase, the PROTAC molecule itself, and the Protein of Interest (POI). rsc.orgresearchgate.net The formation and stability of this ternary complex are critical determinants of the efficiency of subsequent protein degradation.

The thalidomide moiety, by binding to CRBN, creates a composite surface that displays positive cooperativity for the binding of a specific neosubstrate or POI. Crystal structures of such ternary complexes, for instance with neosubstrates like Casein Kinase 1α (CK1α), GSPT1, and the Ikaros family of transcription factors, reveal that the ligand sits (B43327) at the interface, making direct contacts with both CRBN and the recruited protein. researchgate.netnih.gov

NeosubstrateRecruited byKey Interaction SiteReference
GSPT1CC-885β-hairpin loop nih.gov
CK1αLenalidomideβ-hairpin loop nih.gov
Ikaros (IKZF1)Pomalidomideβ-hairpin loop nih.gov

Enzymatic Cascade of Substrate Ubiquitination by CRL4CRBN

Once the stable ternary complex is formed, the catalytic machinery of the CRL4CRBN E3 ligase is brought into close proximity with the POI. This initiates an enzymatic cascade that tags the POI for destruction via the ubiquitin-proteasome system (UPS). oup.com The process begins with the activation of ubiquitin (Ub) by a ubiquitin-activating enzyme (E1), followed by its transfer to a ubiquitin-conjugating enzyme (E2). The E3 ligase, CRL4CRBN, then mediates the final step: the transfer of ubiquitin from the charged E2 enzyme to specific lysine (B10760008) residues on the surface of the POI. oup.comcaltech.edu

The specificity of the ubiquitination process is further controlled by the recruitment of specific E2 conjugating enzymes. Genome-wide CRISPR screens have been instrumental in identifying the precise E2 enzymes required for the activity of CRL4CRBN when engaged by thalidomide-based ligands. nih.govashpublications.org These studies revealed a cooperative, two-step mechanism involving two distinct E2 enzymes: UBE2D3 and UBE2G1. nih.govresearchgate.netnih.gov

First, UBE2D3 acts as the "priming" enzyme. It is responsible for the initial transfer of a single ubiquitin molecule (monoubiquitination) onto the neosubstrate. nih.govashpublications.orgresearchgate.net Following this priming event, UBE2G1 is recruited to act as the "extending" enzyme. UBE2G1 catalyzes the formation of a polyubiquitin (B1169507) chain by adding subsequent ubiquitin molecules to the one initially attached by UBE2D3. nih.govresearchgate.net This sequential action ensures the efficient and processive buildup of a polyubiquitin signal on the target protein. nih.gov

The fate of a ubiquitinated protein is determined by the topology of the polyubiquitin chain attached to it. Ubiquitin itself has seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) that can be used to form chains. nih.gov The E2 enzyme UBE2G1, which is recruited by CRL4CRBN, specifically assembles chains linked through Lysine 48 (K48). nih.govresearchgate.netnih.gov

K48-linked polyubiquitin chains are the canonical and most potent signal for targeting a protein for degradation by the proteasome. nih.govresearchgate.net A chain consisting of at least four K48-linked ubiquitin molecules is generally recognized as the minimum signal required for efficient recognition by the proteasomal machinery. nih.gov The specific action of UBE2G1 therefore ensures that the POI recruited by the this compound-based PROTAC is correctly marked for destruction.

Proteasomal Recognition and Degradation of Neosubstrates

The final step in the process is the recognition and degradation of the polyubiquitinated POI. The K48-linked polyubiquitin chain serves as a high-affinity recognition signal for ubiquitin receptors within the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading most intracellular proteins. researchgate.netoup.com

Upon binding to the proteasome, the POI is unfolded and threaded into the catalytic core of the proteasome, where it is cleaved into small peptides. The ubiquitin molecules are typically cleaved from the substrate and recycled for future rounds of ubiquitination. ashpublications.org The PROTAC molecule, including the this compound ligand, is also released after inducing ubiquitination and can catalytically trigger the degradation of multiple copies of the POI. researchgate.net This catalytic mode of action is a key advantage of PROTAC technology, allowing for sustained protein knockdown at low compound concentrations. The degradation of specific neosubstrates, such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, is responsible for the therapeutic and teratogenic effects of thalidomide and its derivatives. nih.govnih.gov

Structural Biology and Biophysical Characterization of Thalidomide O C4 Br Complexes

High-Resolution Structural Studies of Thalidomide-CRBN Binding

The binding of thalidomide (B1683933) and its analogs to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has been extensively characterized through X-ray crystallography. nih.govnih.gov These studies provide a foundational understanding of how Thalidomide-O-C4-Br engages with its target. The core interaction is mediated by the glutarimide (B196013) moiety of the thalidomide structure, while the phthalimide-derived portion, including the C4-Br linker, is typically solvent-exposed, allowing it to recruit other proteins. nih.govnih.gov

Ligand Binding Pocket Architecture and Key Interacting Residues (e.g., Trp380, His378)

The thalidomide-binding domain (TBD) of CRBN features a deep, hydrophobic pocket that is perfectly shaped to accommodate the glutarimide ring of thalidomide and its derivatives. nih.govresearchgate.net This pocket is famously lined by three tryptophan residues, creating a "tri-tryptophan pocket" (Trp380, Trp386, and Trp400). researchgate.netrsc.org

Key interactions that stabilize the binding include:

Hydrogen Bonds: The glutarimide ring forms crucial hydrogen bonds with backbone atoms of His378 and Trp380. researchgate.netresearchgate.net An additional hydrogen bond is formed with the side chain of His378. researchgate.netresearchgate.net

Hydrophobic Interactions: The glutarimide ring fits snugly into the hydrophobic cage created by Trp380, Trp386, and Trp400. rsc.orgnih.gov Mutation of these key residues, particularly Trp380, has been shown to completely abolish ligand binding. nih.gov

The phthalimide (B116566) ring of the ligand is anchored by a water-mediated hydrogen bond to His359 and stacking interactions with Pro354. nih.gov The C4-linker of this compound would extend from this solvent-exposed face of the molecule.

Interacting CRBN ResidueType of Interaction with Glutarimide MoietyReference
His378 Hydrogen Bond (Backbone & Side Chain) researchgate.netresearchgate.net
Trp380 Hydrogen Bond (Backbone) & Hydrophobic researchgate.netnih.gov
Trp386 Hydrophobic nih.gov
Trp400 Hydrophobic rsc.org

Differential Binding Modes of Thalidomide and its Derivatives

While the core binding of the glutarimide ring within the tri-tryptophan pocket is highly conserved among thalidomide and its derivatives like lenalidomide (B1683929) and pomalidomide, the solvent-exposed phthalimide ring dictates their differential activities. nih.govnih.gov These derivatives, known as immunomodulatory drugs (IMiDs), modify the surface of CRBN to recruit different "neosubstrate" proteins for degradation. nih.gov

For instance, the addition of an amino group at the C4 position of the phthalimide ring in lenalidomide and pomalidomide is critical for recruiting specific substrates like the transcription factor Ikaros (IKZF1). nih.govrsc.org This amino group can form a water-mediated hydrogen bond that stabilizes the ternary complex. rsc.org In the case of this compound, the C4-linker does not inherently confer new substrate specificity but acts as an attachment point for a warhead that targets a specific protein of interest, bringing it into proximity with the CRBN E3 ligase machinery.

The stereochemistry of the glutarimide ring is also crucial. The (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This is because the (S)-enantiomer's glutarimide ring adopts a more relaxed and stable C4-endo puckered conformation upon binding, which fits more favorably into the pocket. nih.govresearchgate.net

Conformational Dynamics of CRBN Upon Ligand Binding

Ligand binding to CRBN is not a simple lock-and-key mechanism; it involves significant conformational changes. Studies have shown that in the absence of a ligand, the thalidomide-binding domain (TBD) can be flexible and may only fold into its stable, binding-competent conformation upon ligand engagement. The binding of the ligand stabilizes the TBD, preparing it for substrate recognition.

Cryo-electron microscopy (cryo-EM) studies have revealed that CRBN can exist in an "open" conformation when not bound to a neosubstrate. The binding of a thalidomide-based molecule is a necessary step to trigger a rearrangement to a "closed" conformation, which is the state required for stable association with a neosubstrate. This indicates that the ligand actively modulates the conformational landscape of CRBN to render it active for inducing degradation.

Ternary Complex Structural Analysis (CRBN-Degrader-Neosubstrate)

The primary mechanism of action for molecules like this compound (when incorporated into a PROTAC) is the formation of a ternary complex, consisting of CRBN, the degrader molecule, and the target neosubstrate. nih.gov The degrader acts as a molecular glue, physically linking the E3 ligase to a protein it would not normally interact with. nih.gov

Induced Proximity and Neo-substrate Recognition

The concept of induced proximity is central to the function of these molecules. website-files.comnih.gov By binding simultaneously to CRBN and a target protein, the degrader brings the target into the vicinity of the E3 ligase complex. This proximity allows the ligase to transfer ubiquitin chains onto the target protein, marking it for destruction by the proteasome. website-files.commdpi.com

The recognition of the neosubstrate is a highly specific event mediated by the new surface created by the CRBN-ligand complex. nih.gov Crystal structures of ternary complexes, such as CRBN-lenalidomide-CK1α and CRBN-CC-885-GSPT1, have shown that the neosubstrate binds to a surface composed of both CRBN and the exposed part of the ligand. nih.govrsc.org A common feature in many neosubstrates is a β-hairpin loop containing a critical glycine residue that tucks into a pocket on the modified CRBN surface. nih.gov

Orientational Requirements for Efficient Ubiquitination

The formation of a ternary complex is necessary but not sufficient for efficient protein degradation. promegaconnections.com The geometry and orientation of the target protein relative to the E3 ligase machinery are critical for productive ubiquitination. nih.gov The lysine (B10760008) residues on the surface of the target protein must be positioned correctly to be accessible to the E2 ubiquitin-conjugating enzyme associated with the CUL4-RBX1 scaffold. nih.gov

Computational Modeling and Simulation of Ligand-Protein Interactions

Computational modeling and simulation serve as powerful tools in understanding the intricate interactions between ligands and their protein targets at an atomic level. For this compound, these in silico approaches have been instrumental in elucidating its binding mechanism to Cereblon (CRBN), a primary target for thalidomide and its analogs. Cereblon is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and its modulation by small molecules can trigger the degradation of specific substrate proteins. mdpi.comnih.gov

Molecular docking studies have been employed to predict the binding conformation and affinity of thalidomide analogs within the CRBN binding pocket. mdpi.com In a notable study, a thalidomide analog, referred to as compound C4, which demonstrates significant antiangiogenic activity, was docked into the crystal structure of human cereblon. mdpi.comresearchgate.net This computational analysis provides valuable insights into the potential binding mode of similar compounds, including this compound.

The binding of thalidomide and its derivatives to cereblon is primarily mediated by the glutarimide ring, which anchors the molecule into a hydrophobic pocket formed by three key tryptophan residues (Trp380, Trp386, and Trp400). nih.gov The phthalimide moiety of the ligand is typically more exposed to the solvent. nih.gov

Molecular Docking of Thalidomide Analog C4 with Cereblon:

A study on a series of thalidomide analogs included a computational docking analysis of a compound designated as C4. mdpi.com The docking simulations revealed specific interactions between compound C4 and the amino acid residues within the cereblon binding site.

Table 1: Predicted Interactions between Thalidomide Analog C4 and Cereblon
Interaction TypeLigand Atom/GroupProtein ResidueInteraction Details
Hydrogen BondGlutarimide RingHis378, Trp380Conserved hydrogen bonds are formed between the glutarimide moiety and the backbone of these residues. researchgate.net
Hydrogen BondPhthalimide RingAsn351A potential hydrogen bond can be formed with the side chain of asparagine. researchgate.net
Aromatic Ring StackingPhthalimide RingTrp386, Trp400Pi-pi stacking interactions contribute to the stability of the complex.

It is important to note that while these docking studies provide a static snapshot of the ligand-protein interaction, the actual binding process is dynamic. Molecular dynamics (MD) simulations can offer a more comprehensive understanding by simulating the movement of atoms in the complex over time. For thalidomide analogs, MD simulations can help to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate binding free energies. While specific MD simulation data for this compound is not yet widely available, studies on similar molecules like lenalidomide have demonstrated the utility of this approach in understanding their interaction with cereblon. scielo.org.za These simulations can reveal the role of water molecules in the binding interface and provide insights into the conformational changes that occur upon ligand binding.

The computational data, combining molecular docking and the principles of molecular dynamics, strongly supports the notion that thalidomide analogs, including potentially this compound, engage with the cereblon binding pocket through a conserved set of interactions, primarily driven by the glutarimide moiety. These computational models are invaluable for the rational design of new thalidomide derivatives with improved affinity and specificity for cereblon, ultimately aiding in the development of novel therapeutics.

Advanced Methodologies for Target Identification and Mechanistic Elucidation of Thalidomide O C4 Br

Proteome-Wide Target Deconvolution Using Chemical Probes

A critical step in understanding the action of any drug is the identification of its direct binding partners within the complex environment of the cell. Chemical proteomics offers powerful tools for this purpose, enabling the unbiased, proteome-wide deconvolution of drug targets. researchgate.net

Affinity-based protein profiling is a cornerstone technique for target identification. mdpi.com This method involves immobilizing a small molecule "bait," such as a thalidomide (B1683933) derivative, onto a solid support to capture its interacting proteins from a cell lysate. A notable advancement in this area is the use of Ferrite-Glycidyl Methacrylate (FG) beads, which allow for efficient magnetic separation of target molecules. researchgate.net

In a landmark study, a carboxyl derivative of thalidomide was covalently attached to amino-functionalized FG beads. researchgate.net These thalidomide-immobilized beads were then incubated with extracts from various human cell lines. The proteins that bound to the immobilized thalidomide were magnetically separated, purified, and subsequently identified. This affinity purification strategy surprisingly revealed that Cereblon (CRBN) and its binding partner, Damaged DNA-Binding Protein 1 (DDB1), were the primary and most consistent binding partners of thalidomide across different cell types. researchgate.nettamagawa-seiki.comnih.gov This pivotal discovery identified CRBN as the direct molecular target of thalidomide, a finding that has reshaped the understanding of its therapeutic and teratogenic effects. researchgate.netnih.gov

Table 1: Key Proteins Identified by Affinity-Based Protein Profiling with Immobilized Thalidomide

Identified Protein Role Significance of Identification
Cereblon (CRBN) Substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgrsc.org Directly binds thalidomide, mediating the recruitment of neosubstrates for degradation. nih.govrsc.org

| Damaged DNA-Binding Protein 1 (DDB1) | Component of the CRL4 E3 ubiquitin ligase complex; binds directly to CRBN. nih.gov | Co-purified with CRBN, confirming CRBN's role within the E3 ligase complex. researchgate.nettamagawa-seiki.com |

Following affinity purification, quantitative mass spectrometry (MS) is employed for the precise identification and quantification of the captured proteins. mdpi.com This technique allows researchers to distinguish true binding partners from non-specific background proteins. In the experiments using thalidomide-immobilized FG beads, the protein bands separated by electrophoresis were excised and analyzed by MS, which definitively identified them as CRBN and DDB1. nih.gov

Modern quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can provide more detailed insights by comparing the proteins pulled down in the presence of the drug versus a competitor molecule. mdpi.com Thermal Proteome Profiling (TPP) is another powerful MS-based method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding, offering a complementary, probe-free approach to target deconvolution. nih.govnih.gov These advanced MS techniques are crucial for validating initial hits from affinity-based methods and for discovering a broader range of potential targets and off-targets. nih.gov

Functional Characterization of CRBN-Mediated Degradation Pathways

Identifying CRBN as the target of thalidomide was only the first step. Subsequent research focused on functionally characterizing how this interaction leads to the degradation of other proteins, known as neosubstrates. rsc.org The binding of thalidomide derivatives to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this ligase. rsc.orgrsc.org

The CRISPR/Cas9 gene-editing system has become an invaluable tool for dissecting the molecular pathways involved in thalidomide's mechanism of action. nih.govlongdom.org By precisely deleting or modifying genes, researchers can confirm the roles of specific proteins in the degradation process.

For instance, CRISPR/Cas9 has been used to knock out the CRBN gene in cell lines. These CRBN-knockout cells are resistant to the effects of thalidomide and its analogs, demonstrating that CRBN is essential for their activity. nih.gov Furthermore, CRISPR-based screens, where a large number of genes are individually knocked out, have been used to identify other essential components of the pathway. Such screens have successfully identified specific E2 ubiquitin-conjugating enzymes that are recruited to the CRL4^CRBN^ complex and are required for the ubiquitination of neosubstrates. rsc.org This genetic approach provides definitive evidence for the functional roles of individual proteins in the CRBN-mediated degradation pathway.

Table 2: Application of CRISPR/Cas9 in Studying CRBN Pathway

Gene Target Type of Perturbation Outcome Finding
CRBN Gene Knockout Cells become resistant to thalidomide-induced protein degradation. Confirms CRBN is the essential mediator of thalidomide's effects. nih.gov

| E2 Enzymes (e.g., UBE2D3, UBE2G1) | CRISPR Library Screen | Identified as essential for the degradation of specific neosubstrates. | Elucidated specific components of the ubiquitination machinery required by the CRL4^CRBN^ complex. nih.gov |

To monitor the dynamics of protein degradation in living cells, researchers utilize cell-based reporter assays. These systems often involve fusing a target protein (or a portion of it) to a reporter molecule, such as a fluorescent protein (e.g., GFP) or a luciferase.

When cells containing such a reporter construct are treated with a thalidomide derivative, the fusion protein is targeted for degradation. The resulting decrease in fluorescence or luminescence can be measured over time, providing a quantitative readout of the degradation process. These assays are highly valuable for:

Confirming that a specific protein is a neosubstrate of the CRBN/thalidomide complex.

Determining the degradation kinetics (how quickly the protein is degraded).

Screening new chemical compounds for their ability to induce degradation of a specific target.

These reporter systems provide direct functional evidence of ubiquitination and degradation within a cellular context, complementing the findings from genetic and proteomic studies. nih.gov

In Vitro Reconstitution of Ubiquitination Cascades

To gain a precise mechanistic understanding of the ubiquitination process, researchers can reconstitute the entire enzymatic cascade in a test tube (in vitro). This approach involves purifying all the individual components of the system and combining them in a controlled environment.

For the CRBN pathway, an in vitro ubiquitination assay would typically include:

E1 Activating Enzyme: To activate ubiquitin in an ATP-dependent manner. nih.gov

E2 Conjugating Enzyme: To receive the activated ubiquitin from E1. nih.gov

CRL4^CRBN^ E3 Ligase Complex: The purified complex of CRBN, DDB1, Cullin 4, and Roc1. nih.gov

Ubiquitin: The small protein tag that marks substrates for degradation. nih.gov

Neosubstrate: The purified target protein (e.g., SALL4). elifesciences.org

Thalidomide Derivative: The molecular glue that brings the E3 ligase and the neosubstrate together.

ATP: As an energy source for the E1 enzyme.

By combining these components, researchers can directly observe the transfer of ubiquitin to the neosubstrate, typically visualized by Western blotting. Such experiments have been crucial in proving that the thalidomide-CRBN interaction is sufficient to induce the ubiquitination of a neosubstrate like SALL4, confirming that thalidomide acts as a molecular glue to promote this interaction directly. elifesciences.orgresearchgate.net This cell-free system allows for a detailed biochemical dissection of the molecular requirements and steps involved in the degradation process. nih.gov

Theoretical and Applied Chemical Biology of Thalidomide O C4 Br

Thalidomide-O-C4-Br as a Modular Building Block for PROTAC Development

This compound is a key chemical entity in the field of targeted protein degradation (TPD), specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a functionalized, ready-to-use "building block" that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.govsigmaaldrich.comkilburnstrode.com

The structure of this compound consists of the thalidomide (B1683933) core, which is known to bind to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex. nih.govthemarkfoundation.orgrsc.org This thalidomide core is connected via an ether linkage at the 4-position of its phthalimide (B116566) ring to a 4-carbon (butyl) alkyl chain, which is terminated with a bromine atom (-Br). This terminal bromine acts as a reactive chemical handle, allowing for straightforward conjugation to a ligand designed to bind a specific protein of interest (POI). This modularity streamlines the synthesis process, enabling researchers to create libraries of PROTACs by coupling various target-binding ligands to this standardized CRBN-recruiting fragment. nih.govrndsystems.com

The choice of thalidomide and its analogs as E3 ligase recruiters is rooted in the discovery of their mechanism of action. Originally a drug with a notorious history, thalidomide was later found to exert its therapeutic and teratogenic effects by binding to CRBN and modulating its substrate specificity. themarkfoundation.orgnih.govnih.gov This understanding unlocked the potential to use thalidomide derivatives to hijack the CRBN E3 ligase for targeted degradation applications. rsc.orgresearchgate.net

The design of effective PROTACs using this compound is a multifactorial process centered on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The ultimate goal is to orient the target protein in such a way that its surface lysine (B10760008) residues are accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. sigmaaldrich.com

Key design considerations include:

E3 Ligase Ligand: The thalidomide moiety serves as the CRBN-binding element. Its glutarimide (B196013) ring fits into a conserved hydrophobic pocket on CRBN. nih.govnih.gov

Linker Attachment Point: The ether linkage at the 4-position of the phthalimide ring is a well-established exit vector that exposes the linker to the solvent, minimizing interference with CRBN binding. nih.govbiorxiv.org This positioning is crucial for allowing the attached POI ligand to successfully recruit its target.

Linker Composition and Length: The "C4-Br" component provides a starting point for the linker. During PROTAC optimization, this initial 4-carbon alkyl chain is often varied. The length, rigidity, and chemical composition of the linker are critical for achieving the correct distance and orientation between the target protein and CRBN. nih.govresearchgate.net An optimal linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient degradation. nih.gov

Target Protein Ligand (Warhead): A ligand with sufficient affinity and selectivity for the target protein must be chosen. This "warhead" needs a suitable attachment point for conjugation to the linker, ideally in a position that does not disrupt its binding to the target protein. nih.gov

The synthetic strategy typically involves a nucleophilic substitution reaction where a nucleophile on the target protein ligand (e.g., an amine or thiol) displaces the terminal bromine of this compound, forming a stable covalent bond and completing the PROTAC molecule. The modular nature of this approach allows for the rapid synthesis of multiple PROTAC candidates for screening and optimization. nih.govnih.gov

The linker connecting the thalidomide moiety and the target-binding ligand is not merely a passive spacer; it plays a decisive role in the efficacy and selectivity of the resulting PROTAC. nih.gov Subtle modifications to the linker can profoundly impact the PROTAC's biological activity by influencing the stability and conformation of the ternary complex. nih.gov

Key aspects of linker modulation include:

Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex, while one that is too long may introduce excessive flexibility, leading to an entropically unfavorable state and reduced degradation efficiency.

Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Simple alkyl chains, like the C4 chain in the parent building block, are common. However, incorporating polyethylene glycol (PEG) units can enhance aqueous solubility, which is often a challenge for large PROTAC molecules. researchgate.netbroadpharm.com

Flexibility and Rigidity: Linker flexibility influences the ability of the PROTAC to induce a productive ternary complex. While a flexible linker can allow the two ends of the molecule to adopt various conformations, a more rigid linker can restrict the available conformations, potentially pre-organizing the PROTAC into a bioactive state that promotes stronger protein-protein interactions. researchgate.net

Selectivity: Linker variations can even impart selectivity between highly homologous proteins. For instance, a PROTAC built with a specific linker might induce a favorable conformation for the degradation of one family member (e.g., BRD4) while being unable to form a stable ternary complex with another (e.g., BRD2 or BRD3), despite using a non-selective binding ligand. nih.gov

The process of optimizing a linker often involves empirical testing, where a library of PROTACs with different linkers is synthesized and evaluated. This trial-and-error approach highlights the complex relationship between linker structure and degradation activity. nih.govresearchgate.net

Table 1: Impact of Linker Characteristics on PROTAC Properties

Linker Characteristic Primary Influence Optimization Goal
Length Distance and geometry within the ternary complex. Achieve optimal proximity between the target protein and E3 ligase without steric hindrance.
Composition (e.g., Alkyl vs. PEG) Physicochemical properties (solubility, permeability). Enhance bioavailability and cell permeability. researchgate.net
Flexibility/Rigidity Conformational freedom and stability of the ternary complex. Balance adaptability with the entropic cost to stabilize the ternary complex. researchgate.net
Attachment Points Exit vector and orientation of bound proteins. Minimize disruption of ligand binding and facilitate productive ubiquitination. researchgate.net

Chemical Probes for Investigating E3 Ligase Biology

Beyond their therapeutic potential, PROTACs and their building blocks, such as this compound, are valuable as chemical probes to explore the fundamental biology of the ubiquitin-proteasome system. themarkfoundation.orgresearchgate.net By creating molecules that controllably induce proximity between CRBN and a specific protein, researchers can investigate the downstream consequences of this interaction.

These chemical tools can be used to:

Identify Novel Substrates: The natural substrates of many E3 ligases, including CRBN, are not fully known. Thalidomide and its derivatives function by inducing the degradation of "neo-substrates" that are not normally recognized by CRBN. rsc.orgnih.gov This principle can be harnessed to probe the requirements for CRBN-mediated degradation. Recent studies have identified that CRBN endogenously recognizes proteins with C-terminal cyclic imides as a degradation signal (degron), a feature mimicked by the glutarimide ring of thalidomide. themarkfoundation.orgnih.gov

Map E3 Ligase-Substrate Interactions: By designing PROTACs with varying linkers and warheads, scientists can map the structural and conformational requirements for a protein to be ubiquitinated by a specific E3 ligase. This provides insights into the surface topology and "rules of engagement" for the ligase.

Elucidate Downstream Signaling: Rapid and selective protein degradation using a chemical probe allows for the precise study of a protein's function without the compensatory mechanisms often seen with genetic knockout or knockdown techniques. sci-hub.se This "chemical knockout" can reveal the immediate cellular consequences of a protein's absence.

Expanding the Druggable Proteome through Targeted Degradation

One of the most significant promises of TPD, enabled by building blocks like this compound, is the potential to vastly expand the range of proteins that can be targeted for therapeutic intervention. drugdiscoveryonline.comnih.gov

Traditional pharmacology largely relies on small-molecule inhibitors that require a well-defined binding pocket with functional activity, such as the active site of an enzyme. This has limited the "druggable" portion of the human proteome to an estimated 10-15%. nih.gov The remaining ~85% of proteins, including transcription factors, scaffolding proteins, and other non-enzymatic proteins, have been considered "undruggable" due to their lack of suitable active sites.

TPD overcomes this limitation through a different mechanism of action:

Event-Driven, Not Occupancy-Based: Unlike inhibitors that must continuously occupy a binding site to exert their effect, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually cleared. kilburnstrode.comresearchgate.net

Binding is Sufficient: A PROTAC does not need to inhibit the function of its target protein. It only needs to bind to it with sufficient affinity to form the ternary complex. nih.gov This allows for the targeting of any protein for which a ligand can be developed, irrespective of that protein's function.

This paradigm shift opens up previously intractable targets for drug discovery. By providing a reliable and modular way to recruit the CRBN E3 ligase, this compound is a critical tool in the effort to unlock the therapeutic potential of the wider proteome. drugdiscoveryonline.comnih.gov

Future Directions in Molecular Glue and PROTAC Research

The field of induced proximity, encompassing both molecular glues and PROTACs, is rapidly evolving, with ongoing research aimed at overcoming current limitations and expanding the technology's applicability. mdpi.compatsnap.com

Future directions for PROTACs include:

Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most commonly used E3 ligases, the human genome encodes over 600. kilburnstrode.com A major goal is to develop ligands for other E3 ligases, which could enable tissue-specific protein degradation (if a ligase is expressed only in certain tissues) or overcome resistance mechanisms that arise from mutations in CRBN or VHL.

Rational Design and AI: The empirical nature of linker optimization remains a bottleneck. The future will likely see greater use of computational modeling, structural biology, and artificial intelligence to predict optimal linker designs and the structures of ternary complexes, thereby accelerating the development of potent and selective degraders. mdpi.com

Improved Drug-like Properties: PROTACs are often large molecules with high molecular weight, which can lead to poor pharmacokinetic properties like low cell permeability and oral bioavailability. mdpi.com Future research will focus on designing smaller, more "drug-like" PROTACs and exploring novel delivery strategies.

Future directions for Molecular Glues:

Molecular glues are small molecules that induce protein-protein interactions without a linker, as exemplified by thalidomide's ability to "glue" neo-substrates to CRBN. nih.govoxfordglobal.com

Rational Discovery: Historically, molecular glues have been discovered through serendipity or phenotypic screening. A grand challenge in the field is to develop rational methods for discovering new molecular glues for different E3 ligases and target proteins. nih.gov

Broader Applicability: While PROTACs offer a more modular design platform, molecular glues possess superior drug-like properties due to their smaller size. patsnap.com Future efforts will aim to expand the repertoire of molecular glues to target a wider range of disease-causing proteins, potentially offering a powerful alternative to PROTACs for certain targets. oxfordglobal.com

Together, these complementary approaches are poised to transform medicine by providing new ways to precisely control protein levels within cells, offering therapeutic strategies for diseases that are currently untreatable. drugdiscoveryonline.compatsnap.com

Q & A

Q. How is Thalidomide-O-C4-Br synthesized and characterized in laboratory settings?

this compound is synthesized by modifying the thalidomide scaffold through a brominated alkyl linker (C4 chain) at the oxygen position. Key steps include:

  • Synthesis : Bromination of the C4 linker followed by coupling to thalidomide via an ether bond. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm the ether bond formation (e.g., δ 3.5–4.0 ppm for -O-CH2-) and high-resolution mass spectrometry (HRMS) to validate molecular weight. Purity is assessed via HPLC with UV detection at 220–280 nm .

Q. What are the primary biological targets of this compound, and how is its activity validated?

this compound binds cereblon (CRBN), an E3 ubiquitin ligase component, inducing proteasomal degradation of target proteins (e.g., IKZF1/3). Validation methods include:

  • Cellular assays : Measure degradation of target proteins (e.g., Western blot) in myeloma cell lines (e.g., MM1.S) after 48–72 hours of treatment .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify CRBN binding .

Q. How should researchers address solubility and stability challenges with this compound?

  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS or cell culture media. Sonication or mild heating (37°C) may aid dissolution .
  • Stability : Store lyophilized powder at -20°C in anhydrous conditions. For in vitro studies, use fresh solutions to avoid hydrolysis of the bromoalkyl group .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy and toxicity?

  • Experimental design : Use a logarithmic dose range (e.g., 0.1–100 µM) in triplicate. Include controls:
    • Positive control: Lenalidomide (1–10 µM) for cereblon-mediated degradation.
    • Negative control: DMSO vehicle.
  • Outcome metrics :
    • IC50 calculation via nonlinear regression (e.g., GraphPad Prism).
    • Toxicity assessment using Annexin V/PI staining for apoptosis and LDH assays for membrane integrity .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies?

  • Data contradiction example : Discrepancies in anti-myeloma efficacy between in vitro (high potency) and in vivo (limited bioavailability) models.
  • Resolution strategies :
    • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., pharmacokinetic differences) .
    • Sensitivity analysis : Test hypotheses (e.g., metabolite interference) via LC-MS/MS pharmacokinetic profiling .

Q. How can this compound be integrated into PROTAC design for targeted protein degradation?

  • PROTAC assembly : Conjugate this compound to a target-binding ligand (e.g., BET inhibitor) via a flexible linker (e.g., PEG4).
  • Validation :
    • Ternary complex formation: Co-immunoprecipitation (Co-IP) of CRBN, PROTAC, and target protein.
    • Degradation kinetics: Time-course Western blotting (e.g., 0–24 hours) .

Q. What ethical and methodological considerations apply to preclinical studies using this compound?

  • Ethics : Adhere to IACUC protocols for animal studies, especially given thalidomide’s teratogenicity. Use female mice only with pregnancy prevention protocols .
  • Methodology :
    • Blind dosing and randomization to reduce bias.
    • Report attrition rates and justify exclusion criteria per ARRIVE guidelines .

Methodological Resources

  • Data analysis : Kaplan-Meier survival curves for in vivo efficacy studies .
  • Question formulation : Apply PICO framework (Population: cancer cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: protein degradation) .
  • Literature review : Use SciFinder or Reaxys to retrieve primary sources on thalidomide analogs, avoiding vendor catalogs (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.